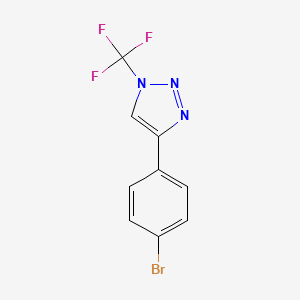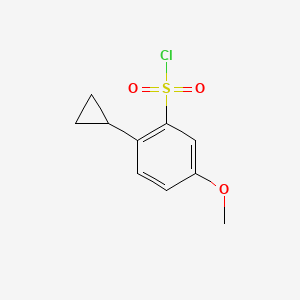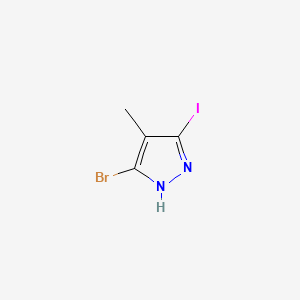![molecular formula C16H23BrN2O2 B8118808 tert-butyl N-[1-(4-bromophenyl)piperidin-4-yl]carbamate](/img/structure/B8118808.png)
tert-butyl N-[1-(4-bromophenyl)piperidin-4-yl]carbamate
Übersicht
Beschreibung
tert-butyl N-[1-(4-bromophenyl)piperidin-4-yl]carbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a bromophenyl group, and a piperidinyl group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-(4-bromophenyl)piperidin-4-yl]carbamate typically involves the reaction of 4-bromophenylpiperidine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
tert-butyl N-[1-(4-bromophenyl)piperidin-4-yl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The piperidine ring can be oxidized to form N-oxides or other oxidized derivatives.
Reduction Reactions: The bromophenyl group can be reduced to form the corresponding phenyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiolate, or alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate can be used for oxidation. The reactions are usually performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used. The reactions are typically carried out in organic solvents such as ethanol or tetrahydrofuran under an inert atmosphere.
Major Products Formed
Substitution Reactions: Products include substituted derivatives where the bromine atom is replaced by other functional groups.
Oxidation Reactions: Products include N-oxides or other oxidized derivatives of the piperidine ring.
Reduction Reactions: Products include the corresponding phenyl derivative where the bromine atom is reduced.
Wissenschaftliche Forschungsanwendungen
tert-butyl N-[1-(4-bromophenyl)piperidin-4-yl]carbamate has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including potential drug candidates for the treatment of neurological disorders and cancer.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Chemical Biology: It is used in the development of chemical probes and tools for studying biological processes and pathways.
Material Science: It is used in the synthesis of functional materials, including polymers and nanomaterials with specific properties.
Wirkmechanismus
The mechanism of action of tert-butyl N-[1-(4-bromophenyl)piperidin-4-yl]carbamate depends on its specific application. In medicinal chemistry, it may act as a prodrug or a pharmacophore that interacts with specific molecular targets such as enzymes, receptors, or ion channels. The presence of the bromophenyl group and the piperidine ring can influence its binding affinity and selectivity for these targets. The tert-butyl group can enhance its stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl (4-bromophenyl)piperazine-1-carboxylate: Similar structure but with a piperazine ring instead of a piperidine ring.
tert-Butyl (4-(4-bromophenyl)piperidin-1-yl)carbamate: Similar structure but with different substitution patterns on the piperidine ring.
tert-Butyl (4-(4-bromophenyl)piperidin-4-yl)methylcarbamate: Similar structure but with a methyl group attached to the carbamate.
Uniqueness
tert-butyl N-[1-(4-bromophenyl)piperidin-4-yl]carbamate is unique due to its specific combination of functional groups and structural features. The presence of the bromophenyl group allows for further functionalization through substitution reactions, while the piperidine ring provides a rigid and stable scaffold. The tert-butyl group enhances its stability and solubility, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Eigenschaften
IUPAC Name |
tert-butyl N-[1-(4-bromophenyl)piperidin-4-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O2/c1-16(2,3)21-15(20)18-13-8-10-19(11-9-13)14-6-4-12(17)5-7-14/h4-7,13H,8-11H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WURIZMVXLWUAEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3,3'-Bis(allyloxy)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B8118758.png)




![8-[[(2S)-1-[(2S,4R)-4-Hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-8-oxooctanoic acid](/img/structure/B8118787.png)
![(3S)-3-Methyl-9b-(piperazin-1-yl)-2,3-dihydrooxazolo[2,3-a]isoindol-5(9bH)-one](/img/structure/B8118801.png)



